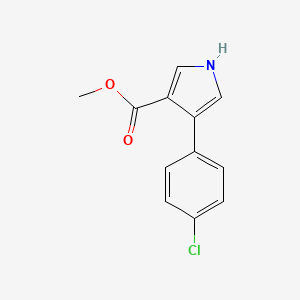

Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJODNTOKRHQNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229453 | |

| Record name | Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188524-67-6 | |

| Record name | Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the intermediate 4-(4-chlorophenyl)-3-buten-2-one, which then undergoes cyclization to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-methanol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds, which are essential in various chemical reactions .

- Reactivity : It can undergo oxidation to form pyrrole-3-carboxylic acid derivatives, reduction to yield pyrrole-3-methanol derivatives, and nucleophilic substitution reactions involving the chlorophenyl group .

- Antimicrobial Properties : Studies indicate that methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate exhibits antimicrobial activity against various pathogens. Its mechanism often involves interaction with bacterial enzymes or cell membranes .

- Anticancer Potential : Research has shown its efficacy as an inhibitor of Bcl-2/Bcl-xL proteins, which are pivotal in cancer cell survival pathways. This suggests potential as a therapeutic agent in cancer treatment .

Medicinal Chemistry

- Drug Development : The compound is explored as a lead candidate in drug discovery for treating infections and cancer due to its promising biological activities . Its structural features facilitate interactions with biological targets, enhancing its therapeutic potential.

Material Science

- New Materials Development : this compound is utilized in developing materials with specific electronic or optical properties. This application is particularly relevant in the fields of organic electronics and photonics .

Comparison of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Inhibitor of Bcl-2/Bcl-xL proteins | |

| Drug Discovery | Lead compound for infections and cancer therapies |

Synthesis Overview

| Step | Description |

|---|---|

| Condensation | Reaction of 4-chlorobenzaldehyde with ethyl acetoacetate |

| Cyclization | Formation of the pyrrole ring from the intermediate product |

| Esterification | Introduction of the methyl ester group |

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers found that it effectively induced apoptosis in cancer cell lines by modulating Bcl-2 family proteins. The compound’s ability to bind selectively to these proteins demonstrated its potential as a targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting that modifications to its structure could enhance potency against resistant strains .

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Ethyl Esters

Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate differs from its ethyl ester analog, Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate (CAS: 338966-56-6), in the ester chain length. The ethyl variant has a molecular formula of C₁₃H₁₂ClNO₂ (MW: 249.69 g/mol), which increases lipophilicity compared to the methyl ester. Longer alkyl chains may enhance membrane permeability but reduce metabolic stability due to slower esterase-mediated hydrolysis .

Chlorophenyl Positional Isomerism

The positional isomer 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: L007510) replaces the 4-chlorophenyl group with a 3-chlorophenyl substituent and features a carboxylic acid at position 2.

Multi-Substituted Pyrrole Derivatives

Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS: N/A) incorporates two 4-chlorophenyl groups and a methyl substituent (MW: 397.28 g/mol). The additional substituents enhance steric bulk and lipophilicity, which may improve binding affinity to hydrophobic targets. This compound exhibits notable antitumor and antimicrobial activities, suggesting that multi-substitution can amplify biological efficacy .

Electron-Withdrawing Group Substitution

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS: N/A) replaces the 4-chlorophenyl group with a trifluoromethyl (CF₃) group. Such derivatives are explored for anti-inflammatory and cytotoxic applications .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Position : The 4-chlorophenyl group in the target compound may enhance π-π stacking interactions in biological systems compared to 3-chlorophenyl analogs .

- Functional Groups : Methyl esters balance lipophilicity and metabolic stability, whereas carboxylic acids improve solubility but may require prodrug strategies for efficacy .

- Electron-Withdrawing Groups : Trifluoromethyl derivatives highlight the role of electronic effects in modulating reactivity and target engagement .

Biological Activity

Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : Approximately 253.71 g/mol

- Functional Groups : Contains a pyrrole ring, a carboxylate group, and a chlorophenyl substituent.

The presence of these groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chlorophenyl group enhances binding affinity to these targets, while the pyrrole ring participates in various biochemical pathways. The compound is believed to modulate the activity of proteins involved in disease pathways, notably through:

- Inhibition of Bcl-2/Bcl-xL Proteins : These proteins are crucial for cancer cell survival. Inhibiting their activity can lead to apoptosis in tumor cells.

- Interaction with Enzymes : The compound may bind to active sites or alter the conformation of target proteins, affecting their functionality.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. For instance:

- Cell Viability Studies : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis .

- In Vivo Efficacy : In animal models, administration of this compound has led to a decrease in tumor size, demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Similar compounds have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar capabilities .

- Mechanism of Action : The antimicrobial effects are likely due to disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic: What are the key steps for synthesizing Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted amines with β-keto esters, followed by halogenation. For example:

Cyclocondensation: React 4-chlorophenyl-substituted β-keto esters with ammonia or primary amines under reflux in ethanol to form the pyrrole core .

Esterification: Methyl ester formation via acid-catalyzed methanolysis of intermediate carboxylic acids.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and confirm via -NMR (e.g., pyrrole NH proton at δ 10-12 ppm) .

Basic: How is this compound characterized spectroscopically, and what key spectral markers should be prioritized?

Methodological Answer:

Key characterization techniques:

- -NMR: Identify the pyrrole NH proton (δ 10-12 ppm, broad singlet) and aromatic protons (δ 7.2-7.8 ppm, 4-chlorophenyl group). The methyl ester appears as a singlet at δ 3.8-4.0 ppm .

- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1700 cm) and pyrrole C-N stretches (1600-1500 cm) .

- Mass Spectrometry: Molecular ion peak at m/z 235.666 (M) with fragments corresponding to loss of COOCH (Δ m/z -59) .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Disorder in Aromatic Rings: The 4-chlorophenyl group may exhibit rotational disorder. Use SHELXL to refine occupancy ratios and apply restraints to bond distances/angles .

- Hydrogen Bonding Ambiguity: Use SHELXE for hydrogen placement via Fourier difference maps. For weak H-bonds (e.g., C-H···O), validate with Mercury CSD ’s void analysis .

- Twinned Data: Apply the TWIN/BASF commands in SHELXL to refine twin fractions. Cross-validate with PLATON ’s ADDSYM tool to detect missed symmetry .

Advanced: How can researchers resolve contradictions in biological activity data for pyrrole derivatives like this compound?

Methodological Answer:

Contradictions often stem from assay variability or structural analogs. Mitigate via:

Standardized Assays: Use in vitro cytotoxicity (MTT assay) with consistent cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) .

SAR Studies: Compare with analogs (e.g., ethyl ester derivatives) to isolate effects of the methyl ester and 4-chlorophenyl groups .

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or HIF prolyl-hydroxylases .

Advanced: What strategies optimize the compound’s stability during long-term pharmacological studies?

Methodological Answer:

- Solid-State Stability: Store under inert gas (N) at -20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Solution-Phase Stability: Use deuterated DMSO for NMR studies to track hydrolysis. Add antioxidants (e.g., BHT) in in vitro assays to prevent oxidation .

- Cocrystallization: Engineer cocrystals with succinic acid to enhance thermal stability (confirmed via DSC/TGA) .

Basic: What are the best practices for validating crystal structure data of this compound?

Methodological Answer:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Validation Tools:

- PLATON: Check for missed symmetry (ADDSYM) and voids.

- CHECKCIF: Resolve alerts for unusual bond lengths/angles (e.g., C-Cl bond ~1.74 Å) .

Hirshfeld Analysis: Quantify intermolecular interactions (e.g., Cl···H contacts) using CrystalExplorer .

Advanced: How can computational methods predict the compound’s reactivity in substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electrophilic substitution at the pyrrole C2/C5 positions. Compare Fukui indices () to identify nucleophilic sites .

- MD Simulations: Simulate reaction trajectories (e.g., with GROMACS) in polar solvents (DMF, acetone) to predict regioselectivity .

Basic: What solvent systems are optimal for recrystallizing this compound without decomposition?

Methodological Answer:

- Single Solvent: Ethanol (80% recovery, mp 168-170°C) .

- Mixed Solvents: Ethyl acetate/hexane (3:1 v/v) for needle-like crystals. Avoid chlorinated solvents (e.g., DCM) to prevent halogen exchange .

Advanced: How does the 4-chlorophenyl group influence the compound’s electronic properties, and how can this be quantified?

Methodological Answer:

- Electron Withdrawing Effect: The Cl group reduces pyrrole’s electron density, confirmed via:

Advanced: What methodologies validate the compound’s potential as a prolyl-hydroxylase inhibitor?

Methodological Answer:

Enzyme Assays: Measure IC using recombinant human PHD2 (ELISA-based hydroxylation of HIF-1α peptide) .

Cellular Hypoxia Models: Treat HEK293T cells under 1% O; quantify HIF-1α stabilization via Western blot .

Docking Studies: Target the 2-oxoglutarate binding site (PDB: 5L9B) with AutoDock to optimize binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.